

N-Phenyl-3-(trifluoromethyl)aniline CAS number and molecular structure

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Compound of Interest

Compound Name: **N-Phenyl-3-(trifluoromethyl)aniline**

Cat. No.: **B094102**

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In-Depth Technical Guide: N-Phenyl-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Molecular Structure

N-Phenyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial building block in modern synthetic chemistry. Its structural features, particularly the trifluoromethyl group, impart unique electronic properties and lipophilicity, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.

- CAS Number: 101-23-5[1][2]
- Molecular Formula: C₁₃H₁₀F₃N
- Molecular Weight: 237.22 g/mol
- IUPAC Name: **N-phenyl-3-(trifluoromethyl)aniline**[3]
- Common Synonyms: m-Trifluoromethyldiphenylamine, 3-(Trifluoromethyl)diphenylamine, N-(3-trifluoromethylphenyl)aniline[1][3]

Molecular Structure:

Caption: Molecular structure of **N-Phenyl-3-(trifluoromethyl)aniline**.

Physicochemical and Spectroscopic Data

The physicochemical properties of **N-Phenyl-3-(trifluoromethyl)aniline** are critical for its handling, reaction optimization, and role in drug design. The trifluoromethyl group significantly influences its lipophilicity and electronic characteristics.

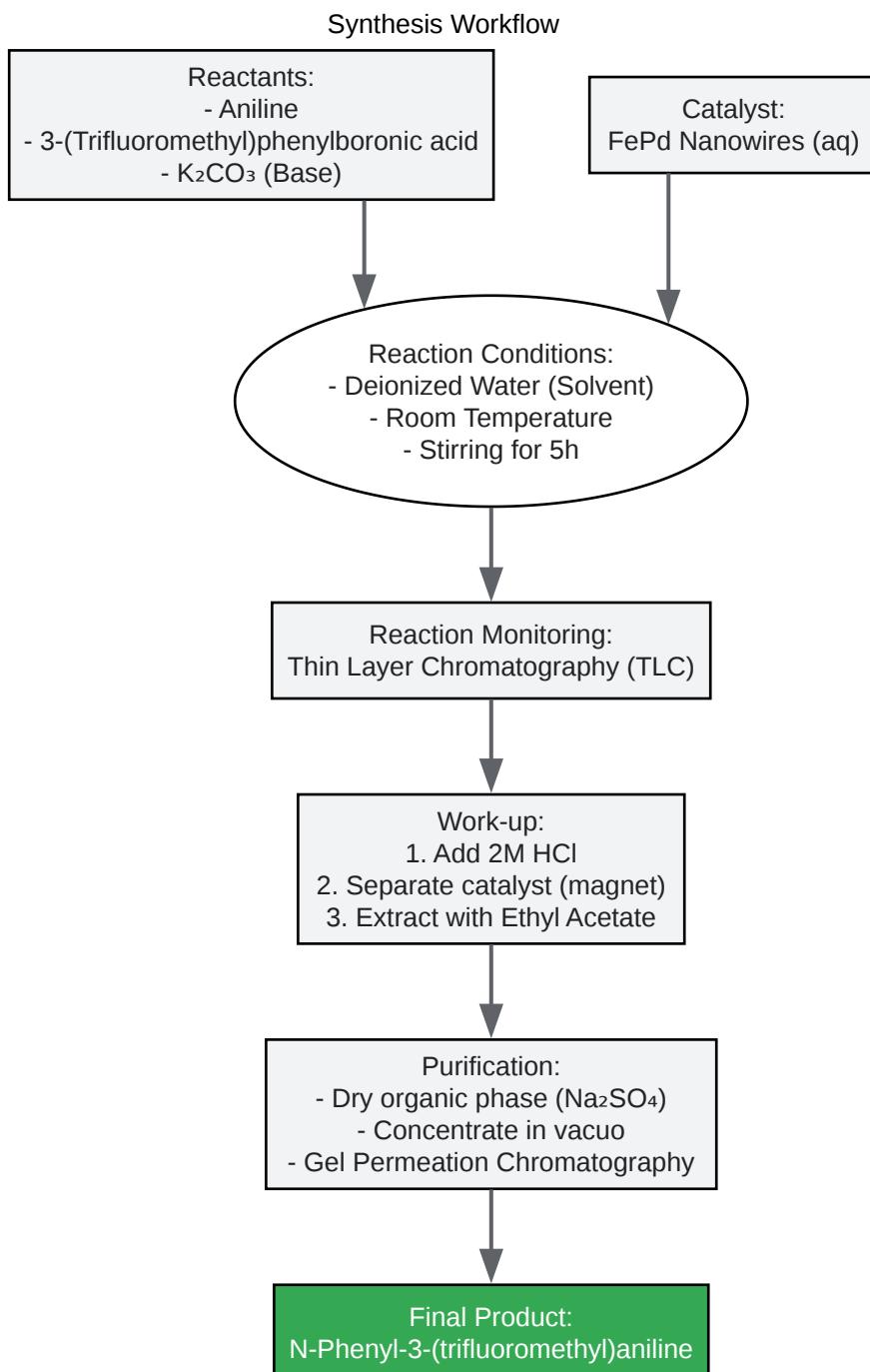
Property	Value
Physical Form	Liquid
Boiling Point	293.1 °C at 760 mmHg
Density	1.255 g/cm ³
Flash Point	131.1 °C
Refractive Index	1.554
Vapor Pressure	0.00176 mmHg at 25°C
pKa (Predicted)	-0.36 ± 0.30
Water Solubility	Insoluble
Solubility	Slightly soluble in Chloroform and Methanol

Note on Spectroscopic Data: While comprehensive, definitively assigned spectra for **N-Phenyl-3-(trifluoromethyl)aniline** are not readily available in public databases, data for the closely related precursor, 3-(trifluoromethyl)aniline, is accessible and can provide insights into expected spectral characteristics.^[4]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of **N-Phenyl-3-(trifluoromethyl)aniline** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a reliable pathway to form the C-N bond between the two aromatic rings.

Synthesis Workflow



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Caption: General workflow for the synthesis of **N-Phenyl-3-(trifluoromethyl)aniline**.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the synthesis of N-arylanilines.[\[1\]](#)

Materials:

- Aniline (1.0 mmol)
- 3-(Trifluoromethyl)phenylboronic acid (1.0 mmol)
- Potassium Carbonate (K_2CO_3) (2.0 mmol)
- Aqueous suspension of FePd nanowires (3.0 mol%)
- Deionized water (13 mL)
- 2M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- External magnet

Procedure:

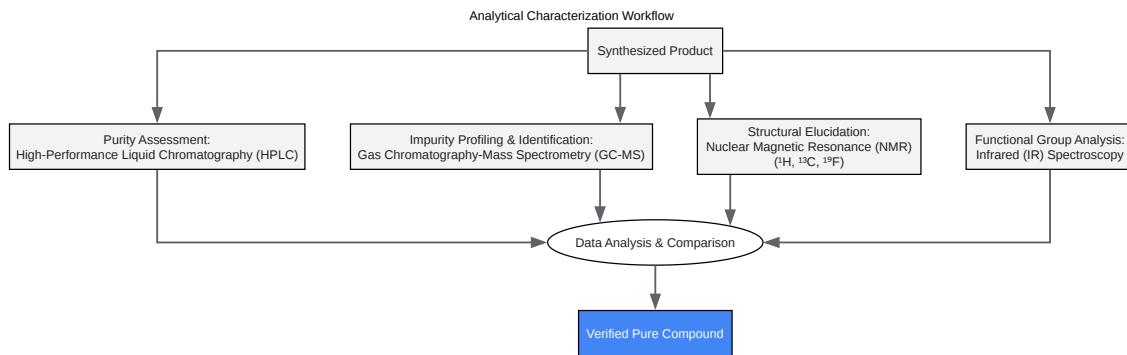
- To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), 3-(trifluoromethyl)phenylboronic acid (1.0 mmol), and potassium carbonate (2.0 mmol).
- Add 10 mL of deionized water to the flask to dissolve the reagents.
- To the stirred solution, add an aqueous suspension of FePd nanowires (3.0 mol% in 3 mL of H_2O) at room temperature.

- Allow the reaction mixture to stir continuously for 5 hours at room temperature.
- Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).
- Upon completion of the reaction, add 2M HCl solution to the mixture.
- Separate the catalyst from the solution using an external magnet.
- Wash the recovered catalyst with ethyl acetate.
- Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 20 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Concentrate the organic solution in vacuo using a rotary evaporator.
- Purify the resulting residue by gel permeation chromatography to yield the final product, **N-Phenyl-3-(trifluoromethyl)aniline**.^{[1][5]}

Analytical Characterization Protocols

Ensuring the purity and identity of **N-Phenyl-3-(trifluoromethyl)aniline** is critical. A combination of chromatographic and spectroscopic techniques is recommended.

General Analytical Workflow



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Caption: General workflow for the analytical characterization of the final product.

Protocol for Purity Determination by HPLC

This is a general reverse-phase HPLC method adaptable for purity analysis of aniline derivatives.

Instrumentation and Conditions:

- HPLC System: With a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 250 nm.
- Injection Volume: 5-10 μ L.

Procedure:

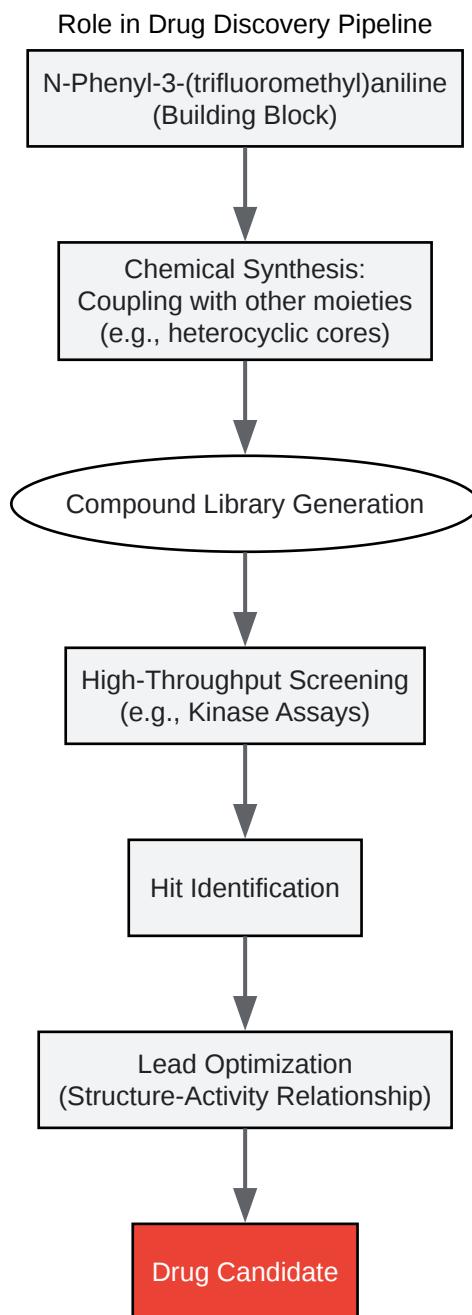
- Sample Preparation: Prepare a stock solution of **N-Phenyl-3-(trifluoromethyl)aniline** in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Prepare working samples by diluting the stock solution to a suitable concentration (e.g., 10-100 μ g/mL).
- Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.
- Data Interpretation: Determine the purity of the sample by calculating the relative area percentage of the main peak.

Applications in Drug Development and Agrochemicals

N-Phenyl-3-(trifluoromethyl)aniline is not typically used as an active ingredient itself. Instead, it is a highly valued intermediate for synthesizing more complex molecules with desired biological activities. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

- Pharmaceuticals: It is a key building block in the synthesis of kinase inhibitors for cancer therapy. The trifluoromethylphenyl moiety is a common feature in many small molecule inhibitors that target signaling pathways involved in cell proliferation and survival.[\[4\]](#)
- Agrochemicals: This compound is used as a precursor in the manufacturing of fungicides.[\[1\]](#) The resulting active ingredients can offer protection against a variety of fungal pathogens in crops.

Role as a Precursor in Drug Discovery



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Caption: The role of **N-Phenyl-3-(trifluoromethyl)aniline** as a starting material in a typical drug discovery workflow.

Biological Activity and Mechanism of Action

There is currently a lack of published scientific literature detailing the direct biological activity, mechanism of action, or interaction with specific signaling pathways of **N-Phenyl-3-(trifluoromethyl)aniline** itself. Its primary role in a biological context is as a structural component of larger, more complex active molecules.

Derivatives synthesized from this precursor have shown a range of biological activities:

- **Antimicrobial Properties:** Certain pyrazole derivatives incorporating the N-(trifluoromethyl)phenyl moiety have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.^[5]
- **Antimalarial Activity:** N-phenyl-substituted cinnamanilides, some of which are derived from trifluoromethylanilines, have shown promising activity against *Plasmodium falciparum*.^[6]
- **Androgen Receptor Antagonism:** The trifluoromethylphenyl scaffold has been utilized in the discovery of novel androgen receptor antagonists for potential use in prostate cancer treatment.

It is hypothesized that in these derivatives, the trifluoromethylaniline group contributes to the overall lipophilicity and electronic profile of the molecule, which in turn influences its interaction with biological targets such as enzymes or receptors.^{[7][8]}

Safety Information

N-Phenyl-3-(trifluoromethyl)aniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- **Hazard Statements:**
 - H302: Harmful if swallowed.
 - H319: Causes serious eye irritation.
 - H413: May cause long-lasting harmful effects to aquatic life.
- **Signal Word:** Warning^[9]

Users should consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information.

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